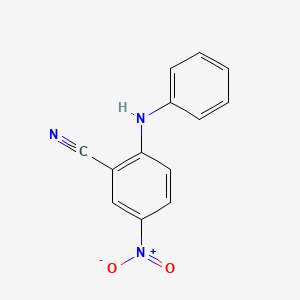
2-Anilino-5-nitrobenzonitrile
Descripción general
Descripción
2-Anilino-5-nitrobenzonitrile is a chemical compound with the molecular formula C13H9N3O2 and a molecular weight of 239.24 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: C1=CC=C(C=C1)NC2=C(C=C(C=C2)N+[O-])C#N .Aplicaciones Científicas De Investigación
2-Anilino-5-nitrobenzonitrile has been used in a variety of scientific research applications, including drug design and development. It has been used as a model compound for the development of antifungal drugs, and it has been used to study the structure-activity relationships of nitrobenzene derivatives. It has also been used to study the structure-activity relationships of nitrobenzene derivatives in the design of novel antibiotics. Additionally, this compound has been used as a model compound for the development of novel anti-cancer agents.
Mecanismo De Acción
Target of Action
The primary target of 2-Anilino-5-nitrobenzonitrile is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division. It is overexpressed in various types of tumors, making it an attractive target for cancer therapies .
Mode of Action
This compound inhibits the phosphorylation of EGFR tyrosine kinase . This inhibition is achieved through competitive binding at the ATP site, which prevents the receptor from activating and sending growth signals within the cell .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase phosphorylation by this compound affects the downstream EGFR signaling pathway . This pathway is involved in cell proliferation, survival, and differentiation. By inhibiting this pathway, the compound can potentially halt the growth and division of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and division. By blocking the activation of EGFR, the compound can potentially stop the proliferation of cancer cells .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Anilino-5-nitrobenzonitrile has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is soluble in a variety of solvents, making it easy to use. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can easily degrade in the presence of light and oxygen. Additionally, it has a relatively short half-life in the body, making it difficult to study its long-term effects.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Anilino-5-nitrobenzonitrile. For example, it could be used in the development of novel antibiotics, anti-cancer agents, and anti-inflammatory drugs. Additionally, it could be used to study the structure-activity relationships of nitrobenzene derivatives in the design of novel drugs. Furthermore, it could be used to study the effects of nitrobenzene derivatives on the human body, as well as their potential toxic effects. Finally, it could be used to develop new techniques for the synthesis of nitrobenzene derivatives.
Safety and Hazards
Propiedades
IUPAC Name |
2-anilino-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-9-10-8-12(16(17)18)6-7-13(10)15-11-4-2-1-3-5-11/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLOSFZRBXOZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-(3-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2853338.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2853341.png)
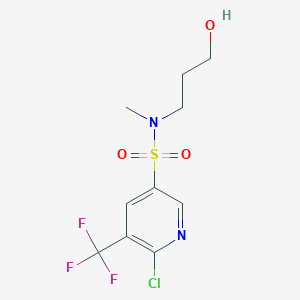

![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2853348.png)
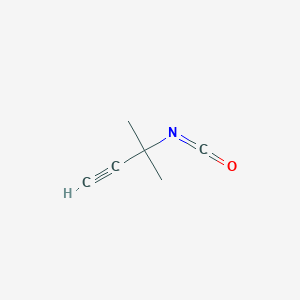
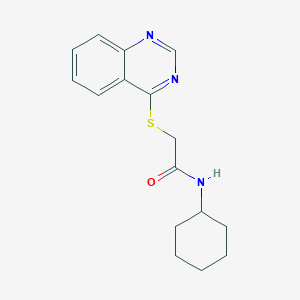
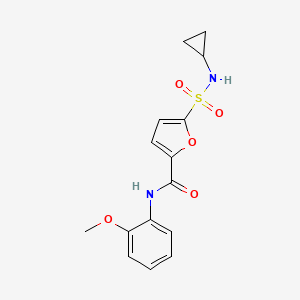

![N-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2853356.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2853357.png)
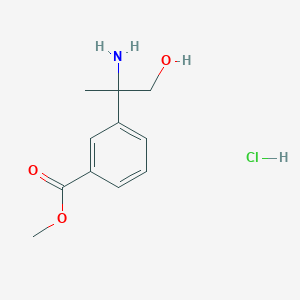
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2853360.png)